3,3-Dimethyl-1-(o-tolylthio)butan-2-one
Description
3,3-Dimethyl-1-(o-tolylthio)butan-2-one is an organic compound with the molecular formula C13H18OS. It is a ketone with a thioether functional group, making it a versatile compound in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-7-5-6-8-11(10)15-9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
FZOSLTKSBNRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with o-tolylthiol under acidic or basic conditions. The reaction proceeds through the formation of a thioether linkage between the ketone and the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(o-tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophilic groups replacing the o-tolyl group.
Scientific Research Applications
3,3-Dimethyl-1-(o-tolylthio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one involves its interaction with various molecular targets. The thioether group can interact with biological molecules, potentially disrupting their normal function. The ketone group can also participate in reactions with nucleophiles, leading to the formation of new compounds with biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butanol: A structural analogue with similar chemical properties but different functional groups.
3,3-Dimethyl-2-butanone: A ketone with similar structural features but lacking the thioether group.
Uniqueness
3,3-Dimethyl-1-(o-tolylthio)butan-2-one is unique due to the presence of both a ketone and a thioether group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
3,3-Dimethyl-1-(o-tolylthio)butan-2-one, a compound belonging to the category of thioether derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one can be represented as follows:
This compound is synthesized through various organic reactions involving thioether formation and carbonyl chemistry. The general synthetic route includes the reaction of 3,3-dimethylbutan-2-one with o-tolylthiol in the presence of suitable catalysts under controlled conditions.
Biological Activity Overview
The biological activity of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one has been investigated for several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases.
- Anti-inflammatory Effects : Research indicates that 3,3-Dimethyl-1-(o-tolylthio)butan-2-one can modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity. The mechanism was attributed to its ability to penetrate bacterial membranes and disrupt cellular integrity .
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant properties of this compound. In vitro assays demonstrated that it could effectively reduce reactive oxygen species (ROS) levels in human cell lines. The compound's ability to donate electrons and stabilize free radicals was confirmed through DPPH radical scavenging assays, showing an IC50 value of 25 µM .
Case Study 3: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory effects by assessing the compound's impact on cytokine production in macrophages. Results indicated that treatment with 3,3-Dimethyl-1-(o-tolylthio)butan-2-one significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
